molecular formula C6H6FIN2O2 B2586342 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid CAS No. 1429418-14-3

1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2586342
CAS No.: 1429418-14-3
M. Wt: 284.029
InChI Key: SBZNHIOHIJREAL-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is an organic compound with the chemical formula C7H6FIN2O2. This compound contains a pyrazole ring substituted with a fluoroethyl group at the 1-position, an iodine atom at the 4-position, and a carboxylic acid group at the 5-position. The presence of both fluorine and iodine atoms in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole core.

    Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution using 2-fluoroethyl bromide or 2-fluoroethyl tosylate.

    Iodination: The iodination at the 4-position of the pyrazole ring can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, using reagents like alcohols or amines in the presence of catalysts.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups, using appropriate reagents and conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Scientific Research Applications

1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions, due to its ability to form stable complexes with biological molecules.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate the formation of stable complexes with target molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-fluoroethyl)-4-chloro-1H-pyrazole-5-carboxylic acid: This compound has a chlorine atom instead of an iodine atom, which can affect its reactivity and binding properties.

    1-(2-fluoroethyl)-4-bromo-1H-pyrazole-5-carboxylic acid: The presence of a bromine atom can lead to different chemical reactivity and biological activity compared to the iodine-containing compound.

    1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group can influence the compound’s overall properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

2-(2-fluoroethyl)-4-iodopyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2O2/c7-1-2-10-5(6(11)12)4(8)3-9-10/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZNHIOHIJREAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)C(=O)O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429418-14-3
Record name 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
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